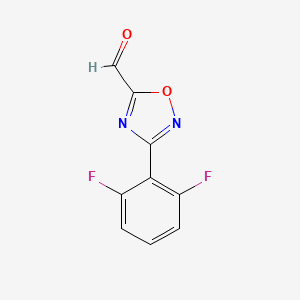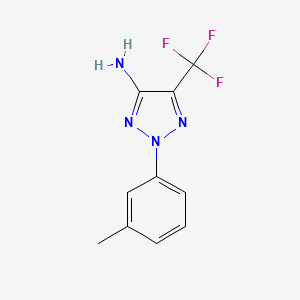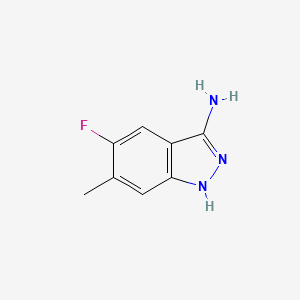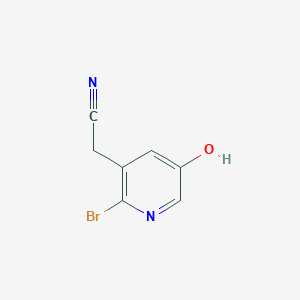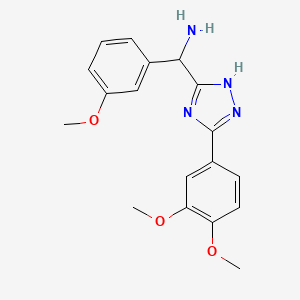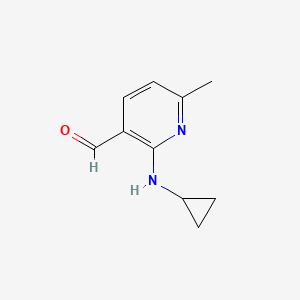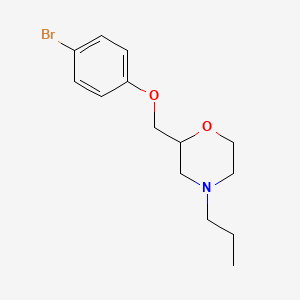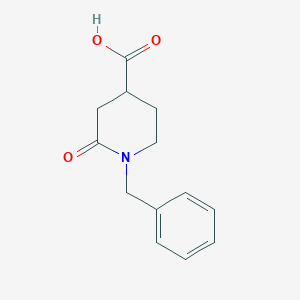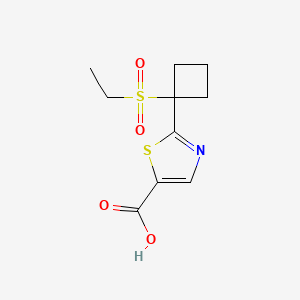
2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid is a chemical compound with the molecular formula C10H13NO4S2 and a molecular weight of 275.35 g/mol This compound is characterized by the presence of a thiazole ring, a cyclobutyl group, and an ethylsulfonyl substituent
Vorbereitungsmethoden
The synthesis of 2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid involves multiple steps, typically starting with the formation of the thiazole ring. One common synthetic route includes the reaction of a cyclobutylamine derivative with a thiazole precursor under specific conditions to introduce the ethylsulfonyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the carboxylic acid group to an alcohol.
Wissenschaftliche Forschungsanwendungen
2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating certain biological pathways. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:
2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-(1-(Ethylsulfonyl)cyclopropyl)thiazole-5-carboxylic acid: Contains a cyclopropyl group instead of a cyclobutyl group.
2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid: The carboxylic acid group is positioned differently on the thiazole ring.
These comparisons highlight the unique structural features and potential differences in reactivity and biological activity of this compound.
Eigenschaften
Molekularformel |
C10H13NO4S2 |
|---|---|
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
2-(1-ethylsulfonylcyclobutyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S2/c1-2-17(14,15)10(4-3-5-10)9-11-6-7(16-9)8(12)13/h6H,2-5H2,1H3,(H,12,13) |
InChI-Schlüssel |
KNRDUMGJKGRHBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1(CCC1)C2=NC=C(S2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


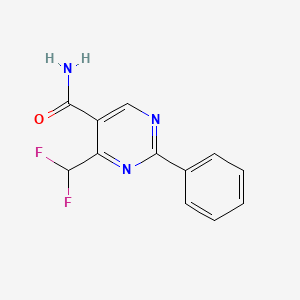
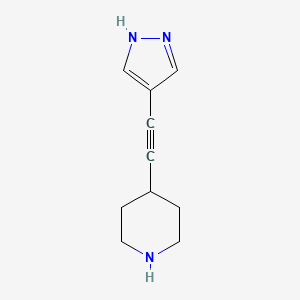
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
